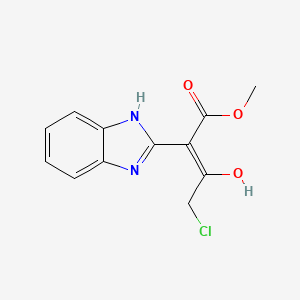![molecular formula C10H13FN2O4 B14008011 5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione CAS No. 78336-04-6](/img/structure/B14008011.png)
5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione is a pyrimidine 2’-deoxyribonucleoside. This compound is known for its significant role in various biochemical and pharmaceutical applications due to its unique structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione involves its incorporation into DNA, where it inhibits the enzyme thymidylate synthetase. This inhibition disrupts DNA synthesis and repair, leading to cell death in rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.
5-Fluoro-2’-deoxyuridine: Similar in structure and function, used in cancer research.
Uniqueness
5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione is unique due to its specific cyclopentyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other fluorinated pyrimidines .
Eigenschaften
CAS-Nummer |
78336-04-6 |
|---|---|
Molekularformel |
C10H13FN2O4 |
Molekulargewicht |
244.22 g/mol |
IUPAC-Name |
5-fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c11-6-3-13(10(17)12-9(6)16)7-1-5(4-14)2-8(7)15/h3,5,7-8,14-15H,1-2,4H2,(H,12,16,17) |
InChI-Schlüssel |
QHTRUFIZOPJXNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(C1N2C=C(C(=O)NC2=O)F)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[p-Toluenesulfonamido]-6-chloronaphthalene](/img/structure/B14007929.png)
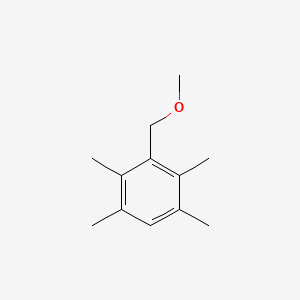
![n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide](/img/structure/B14007945.png)
![Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate](/img/structure/B14007949.png)
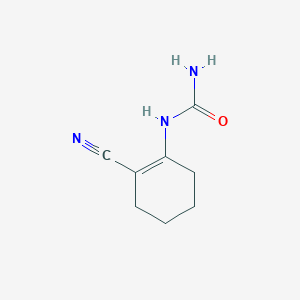
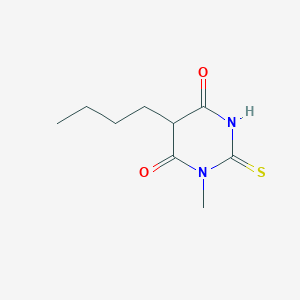

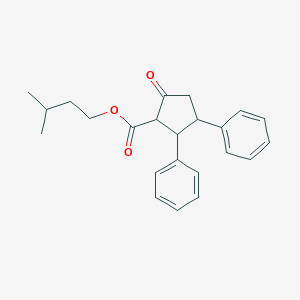
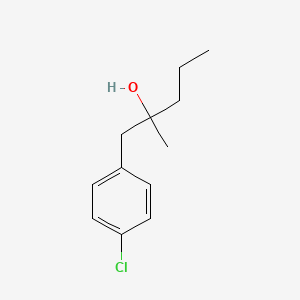
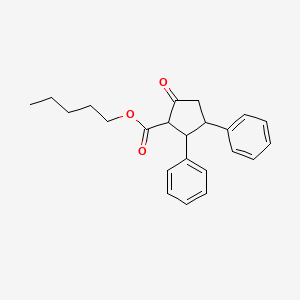
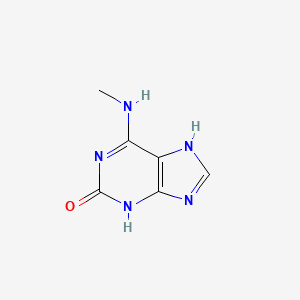
![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
![2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B14008010.png)
